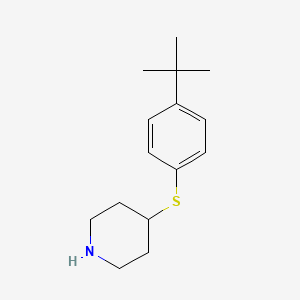
4-(p-Tert-butylphenylthio)piperidine
Cat. No. B8447380
Key on ui cas rn:
162402-42-8
M. Wt: 249.4 g/mol
InChI Key: YLJZQMDTLQSLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05561145
Procedure details


3-p-methoxyphenyl-5(S)-[(4-p-tertbutylphenylthiopiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 231°-234°; [α]D =-30.9° (DMSO);
Name
3-p-methoxyphenyl-5(S)-[(4-p-tertbutylphenylthiopiperidino)methyl]-2-oxazolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
COC1C=CC(N2C[C@H](C[N:15]3[CH2:20][CH2:19][CH:18]([S:21][C:22]4[CH:27]=[CH:26][C:25]([C:28]([CH3:31])([CH3:30])[CH3:29])=[CH:24][CH:23]=4)[CH2:17][CH2:16]3)OC2=O)=CC=1>CS(C)=O>[C:28]([C:25]1[CH:24]=[CH:23][C:22]([S:21][CH:18]2[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]2)=[CH:27][CH:26]=1)([CH3:31])([CH3:29])[CH3:30]
|
Inputs


Step One
|
Name
|
3-p-methoxyphenyl-5(S)-[(4-p-tertbutylphenylthiopiperidino)methyl]-2-oxazolidinone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)N1C(O[C@H](C1)CN1CCC(CC1)SC1=CC=C(C=C1)C(C)(C)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)SC1CCNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
